![molecular formula C10H9F3N2O B2427511 (3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone CAS No. 1994506-68-1](/img/structure/B2427511.png)
(3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone” is a potent, selective, and orally active dipeptidyl peptidase IV inhibitor . It has been evaluated for the treatment of type 2 diabetes .
Molecular Structure Analysis
The molecular structure of “(3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone” involves a difluoropyrrolidinyl group and a fluoropyridinyl group . The disposition of this compound was examined in rats, dogs, and humans after oral administration .Chemical Reactions Analysis
The major route of metabolism of “(3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone” is due to hydroxylation at the 5’ position of the pyrimidine ring (M5) in all species . Other metabolic pathways include amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3), and an unusual metabolite resulting from scission of the pyrimidine ring (M1) .Aplicaciones Científicas De Investigación
1. Structural and Conformational Analysis
- Huang et al. (2021) conducted a study on compounds closely related to (3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone. They synthesized boric acid ester intermediates, which were analyzed using techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction. The study focused on understanding the molecular structures and conformational aspects of these compounds through density functional theory (DFT) and revealed insights into their physicochemical properties (Huang et al., 2021).
2. Potential Pharmaceutical Applications
- A study by Chrovian et al. (2018) developed a dipolar cycloaddition reaction to synthesize novel P2X7 antagonists. The compounds studied, including variants of (3,3-Difluoropyrrolidin-1-yl)methanone derivatives, showed potential as clinical candidates for treating mood disorders, highlighting their significance in pharmaceutical research (Chrovian et al., 2018).
3. Antimicrobial Activity
- Kumar et al. (2012) explored the synthesis and antimicrobial activity of derivatives of (3,3-Difluoropyrrolidin-1-yl)methanone. Their research indicated that certain derivatives displayed significant antimicrobial properties, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
4. Anticonvulsant Agents
- Malik and Khan (2014) synthesized a series of (3,3-Difluoropyrrolidin-1-yl)methanone derivatives and evaluated their anticonvulsant activities. The study found that certain derivatives exhibited potent anticonvulsant properties, indicating their potential use in treating seizure disorders (Malik & Khan, 2014).
5. Antitumor Activity
- Tang and Fu (2018) synthesized and evaluated the antitumor activity of a compound structurally related to (3,3-Difluoropyrrolidin-1-yl)methanone. Their study demonstrated inhibition of cancer cell proliferation, suggesting potential applications in cancer treatment (Tang & Fu, 2018).
Mecanismo De Acción
Target of Action
A structurally similar compound, pf-00734200, is known to inhibit dipeptidyl peptidase iv (dpp-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones, which stimulate insulin secretion. By inhibiting DPP-4, incretin hormones remain active for longer, promoting insulin secretion and regulating blood glucose levels .
Mode of Action
Based on the action of similar compounds, it can be inferred that it likely binds to its target enzyme, inhibiting its activity and leading to an increase in the levels of active incretin hormones .
Biochemical Pathways
The compound likely affects the incretin pathway. Incretin hormones, such as GLP-1, are released by the intestine in response to food intake. They enhance insulin secretion from the pancreas. By inhibiting DPP-4, the breakdown of incretin hormones is reduced, leading to increased insulin secretion and better regulation of blood glucose levels .
Pharmacokinetics
The structurally similar compound pf-00734200 is rapidly absorbed in all species, with maximal plasma concentrations achieved within 1 hour after the dose . The majority of the administered dose was detected in the urine of dogs and humans and in the feces of rats . The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring .
Result of Action
The result of the compound’s action would likely be an increase in the levels of active incretin hormones, leading to enhanced insulin secretion and better regulation of blood glucose levels .
Propiedades
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(3-fluoropyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-8-5-14-3-1-7(8)9(16)15-4-2-10(12,13)6-15/h1,3,5H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUJYPOLLCWFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.